molecular formula C12H10F2N2OS B3007998 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one CAS No. 2195877-30-4

3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one

Cat. No.: B3007998
CAS No.: 2195877-30-4
M. Wt: 268.28
InChI Key: FXGCGBRBXZRTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a bicyclic aromatic core with distinct substituents:

  • Position 3: An allyl group (-CH₂CH=CH₂), which may enhance reactivity or serve as a synthetic handle for further modifications.
  • Positions 6 and 7: Difluoro substituents, imparting electron-withdrawing effects that could improve metabolic stability and modulate electronic properties.

Quinazolinones are known for diverse bioactivities, including anticancer and antimicrobial properties.

Properties

IUPAC Name

6,7-difluoro-2-methylsulfanyl-3-prop-2-enylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2OS/c1-3-4-16-11(17)7-5-8(13)9(14)6-10(7)15-12(16)18-2/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGCGBRBXZRTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC(=C(C=C2C(=O)N1CC=C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one typically involves multi-step organic reactions

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.

    Introduction of Difluoro Substituents: The difluoro groups can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Allylation: The allyl group can be introduced through a palladium-catalyzed allylation reaction using allyl halides.

    Methylthio Substitution: The methylthio group can be introduced by reacting the quinazolinone with methylthiolating agents such as methyl iodide and sodium thiomethoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable catalytic processes.

Chemical Reactions Analysis

Types of Reactions

3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the quinazolinone core or the allyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the methylthio group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives, reduced allyl derivatives.

    Substitution: Amino-substituted quinazolinones, thio-substituted quinazolinones.

Scientific Research Applications

Research has indicated that 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one exhibits significant biological activities, particularly in the realm of cancer research. The compound's ability to interact with specific biological targets makes it a candidate for further investigation.

Anticancer Activity:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. For example, compounds similar to 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one have shown promising results in inhibiting Polo-like kinase 1 (Plk1), a critical regulator of cell division .

Case Studies and Research Findings

Several studies have documented the effectiveness of quinazolinone derivatives in preclinical models:

StudyFindings
Inhibition of Plk1 A study identified a related quinazolinone scaffold that effectively inhibits Plk1 with IC50 values indicating strong activity against cancer cell lines .
Structure-Activity Relationship (SAR) Research into SAR has shown that modifications on the quinazoline ring can enhance potency and selectivity towards specific kinases, suggesting a pathway for optimizing 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one for therapeutic use .

Mechanism of Action

The mechanism of action of 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one depends on its specific biological target. In general, quinazolinones can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methylthio group can modulate the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Quinazolinones

Compound Name Position 3 Positions 6/7 Position 2 Reference
3-Allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one Allyl Difluoro Methylthio Target
2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methylthio)quinazolin-4(3H)-one H H Methylthio-linked dimer
Quinazolin-4(3H)-one H H H
2-Methylquinazolin-4(3H)-one H H Methyl
2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(indenyl)acetamide Difluorophenyl H Thio-linked acetamide

Key Observations :

  • The allyl group at position 3 in the target compound is unique among the listed analogs, which typically lack substitution at this position. This group may confer steric or electronic effects distinct from simpler derivatives.
  • Difluoro substituents at positions 6 and 7 differentiate the target from non-halogenated analogs (e.g., ). Fluorination often enhances lipophilicity and metabolic stability, which could improve pharmacokinetic profiles compared to non-fluorinated counterparts.
  • The methylthio group at position 2 contrasts with the dimeric methylthio linkage in and the acetamide-thioether in . Methylthio’s smaller size may reduce steric hindrance compared to bulkier substituents.

Key Observations :

  • The synthesis of the target compound likely involves traditional methods (e.g., nucleophilic substitution for methylthio introduction, fluorination via electrophilic agents), whereas newer electrochemical approaches (e.g., ) offer advantages such as milder conditions and scalability.
  • Electrochemical synthesis () achieves cyclization at room temperature with acetic acid as a low-cost electrolyte, contrasting with the thermal/base-driven methods in .

Biological Activity

3-Allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₀F₂N₂OS
  • Molecular Weight : 268.28 g/mol
  • CAS Number : 2195877-30-4

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, halogenated quinazolinones have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism often involves the inhibition of proliferative pathways and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-Allyl-6,7-difluoro...MCF-7TBDInhibition of cell proliferation
Halogenated QuinazolinonesHT-29TBDInduction of apoptosis

Antimicrobial Activity

Quinazoline derivatives have also been assessed for their antimicrobial properties. Some studies suggest that these compounds can inhibit bacterial growth, although specific data on 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is limited. The presence of fluorine and methylthio groups may enhance the antimicrobial efficacy through improved membrane permeability or interaction with bacterial enzymes .

The biological activity of 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities to targets such as tyrosine kinases and other receptors implicated in tumor growth .
  • Induction of Apoptosis : Evidence indicates that quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A study focusing on a series of quinazoline derivatives demonstrated significant anticancer activity against the MCF-7 cell line. The synthesized compounds were evaluated using the MTT assay, revealing varying degrees of cytotoxicity depending on structural modifications .

Case Study Example:

In one experiment, a derivative similar to 3-allyl-6,7-difluoro... was tested against MCF-7 cells and exhibited an IC50 value in the low micromolar range, suggesting potent anticancer activity.

Q & A

Q. What are the established synthetic routes for 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives with thiourea or thioacetamide under acidic conditions. For example, chloroacetylation of intermediate quinazolinones followed by nucleophilic substitution with allyl groups (e.g., allylamine) can introduce the 3-allyl moiety . Microwave-assisted synthesis has been shown to drastically reduce reaction times (from hours to minutes) and improve yields (e.g., 75–85% vs. 50–60% under conventional heating) by enhancing reaction kinetics and reducing side products . Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm the methylthio (-SCH₃) group, while allyl protons (CH₂=CH-CH₂-) appear as multiplets between δ 5.0–6.0 ppm. Fluorine substituents (6,7-difluoro) deshield adjacent protons, causing splitting patterns in the aromatic region (δ 7.0–8.5 ppm) .
  • IR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O of quinazolinone), 1250–1350 cm⁻¹ (C-F), and 600–700 cm⁻¹ (C-S) are diagnostic .
  • MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of SCH₃ or allyl groups) validate the molecular formula .

Q. What standard biological assays are used to evaluate its antimicrobial or anti-inflammatory activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anti-inflammatory : Inhibition of NF-κB or AP-1 transcriptional activation in RAW264.7 macrophages, measured via luciferase reporter assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during allylation or fluorination steps?

  • Methodological Answer :
  • Allylation : Use of anhydrous DMF as a solvent and controlled temperature (60–70°C) prevents hydrolysis of the allyl bromide intermediate. Catalytic KI enhances nucleophilic substitution efficiency .
  • Fluorination : Electrophilic fluorination with Selectfluor® at 0–5°C in acetonitrile reduces polyfluorination byproducts. Monitoring via TLC (Rf = 0.4 in 3:7 EtOAc/hexane) ensures reaction completion .

Q. What structural features (e.g., allyl vs. propargyl groups, fluorine substitution patterns) correlate with enhanced bioactivity?

  • Methodological Answer :
  • Allyl vs. Propargyl : Allyl groups improve solubility and reduce cytotoxicity compared to propargyl derivatives, as shown in cytotoxicity assays (IC₅₀ > 50 µM vs. 10–20 µM) .
  • Fluorine Position : 6,7-Difluoro substitution enhances antimicrobial activity (MIC = 8 µg/mL) compared to mono-fluoro analogs (MIC = 16–32 µg/mL), likely due to increased electronegativity and membrane penetration .

Q. How do contradictions in reported bioactivity data (e.g., variable MIC values) arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from:
  • Assay Conditions : Differences in bacterial inoculum size (10⁵ vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. LB broth) .
  • Compound Purity : Impurities >5% (e.g., unreacted starting materials) can skew results. Validate purity via HPLC (>98%) before testing .
  • Statistical Analysis : Use triplicate experiments and ANOVA to identify significant differences (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.